MFCD18316904
Description
However, based on the structural and functional similarities of compounds discussed in the provided sources, it is inferred to belong to the class of arylboronic acids or related derivatives. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds efficiently . While precise data on MFCD18316904 is absent, analogs like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) provide a foundation for extrapolating its properties. These analogs exhibit diverse chemical behaviors, including variations in solubility, bioavailability, and synthetic accessibility, which are pivotal for comparative analysis .
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-10(2)6-11(5-9)12-7-13(15(17)18)14(19-3)16-8-12/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFFSYWBORPKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687086 | |
| Record name | 5-(3,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-32-2 | |
| Record name | 5-(3,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316904” typically involves a series of chemical reactions under controlled conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: “MFCD18316904” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize “this compound”.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogens or other functional groups, with specific catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Scientific Research Applications
“MFCD18316904” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: “this compound” is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18316904” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
These analogs share functional groups (e.g., boronic acid, halogens) and applications in catalysis or medicinal chemistry.
Table 1: Structural and Physicochemical Properties
Key Findings :
Solubility and Bioavailability :
- CAS 1046861-20-4 has lower aqueous solubility (0.24 mg/mL) compared to CAS 1761-61-1 (0.687 mg/mL), attributed to differences in polar surface area (TPSA) and halogen substitution patterns. The former’s higher Log Po/w (2.15) suggests greater lipophilicity, enhancing its BBB permeability .
- CAS 1761-61-1’s superior solubility aligns with its use in aqueous-phase reactions, though its H302 hazard classification necessitates careful handling .
Synthetic Accessibility :
- CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C, achieving high yields with a synthetic accessibility score of 2.07 (scale: 1 = easy, 10 = difficult) .
- CAS 1761-61-1 employs a greener approach using recyclable A-FGO catalysts in THF, achieving 98% yield under mild conditions, reflecting advancements in sustainable chemistry .
Biological Relevance: CAS 1046861-20-4’s BBB permeability and lack of CYP inhibition make it a candidate for central nervous system drug development. CAS 1761-61-1 lacks reported BBB penetration data but is prioritized for industrial applications due to its scalable synthesis and stability .
Critical Analysis of Limitations
- Structural Elucidation : Confirm functional groups and stereochemistry via NMR or X-ray crystallography.
- Property Benchmarking : Compare solubility, stability, and reactivity under standardized conditions.
- Toxicological Profiling : Assess hazards akin to CAS 1761-61-1’s H302 classification to ensure safe handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
